2-Formyl-6-(3-methylphenyl)phenol
Description
2-Formyl-6-(3-methylphenyl)phenol is a phenolic derivative characterized by a benzaldehyde core substituted with a 3-methylphenyl group at the 6-position and a formyl group at the 2-position. The compound’s reactivity and applications are influenced by the electron-donating methyl group, which may enhance stability and modulate solubility compared to hydroxyl or electron-withdrawing substituents .
Properties
IUPAC Name |
2-hydroxy-3-(3-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-15)14(13)16/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJYXXTLGDFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626371 | |
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-06-5 | |
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(3-methylphenyl)phenol typically involves the formylation of 6-(3-methylphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(3-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Electrophilic Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.
Major Products
Oxidation: 2-Carboxy-6-(3-methylphenyl)phenol.
Reduction: 2-Hydroxymethyl-6-(3-methylphenyl)phenol.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-6-(3-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-methylphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the phenyl ring significantly alters electronic, steric, and solubility profiles:
Key Observations:
- In contrast, trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, reducing electron density and increasing electrophilicity .
- Solubility: Hydroxyl-substituted analogs exhibit higher solubility in polar solvents (e.g., water, ethanol) due to H-bonding . Trifluoromethyl derivatives show increased lipophilicity, favoring organic solvents like dichloromethane . The methyl group in the target compound likely offers intermediate solubility, balancing hydrophobicity and polarity.
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